molecular formula C20H20N2O4S B2811380 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1797190-24-9

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2811380
CAS No.: 1797190-24-9
M. Wt: 384.45
InChI Key: QGGQCVJXPYJCLD-UHFFFAOYSA-N
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Description

1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS 1797190-24-9) is an organic compound with the molecular formula C20H20N2O4S and a molecular weight of 384.5 g/mol . This urea derivative features a complex structure that incorporates both furan and thiophene heterocyclic systems, classes of compounds that are of significant interest in medicinal chemistry for their diverse biological activities . Furan and thiophene rings are electron-rich aromatic systems known for their metabolic stability and ability to participate in various binding interactions, making them valuable scaffolds in the development of pharmacologically active molecules . Similarly, the urea functional group is a pivotal element in drug discovery, prized for its versatility and capacity to engage in hydrogen bonding, which is crucial for modulating enzyme active sites and protein-protein interfaces . While the specific biological profile of this compound is an area of ongoing research, its molecular architecture suggests potential as a key intermediate or building block in the synthesis of more complex target molecules. It is also a candidate for screening in projects focused on hypoxia-related pathways, given that related furan- and thiophene-2-carbonyl derivatives have been investigated for their potential to inhibit enzymes like Factor Inhibiting HIF-1 (FIH-1) . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-25-15-6-4-14(5-7-15)10-11-21-20(24)22-13-16-8-9-18(27-16)19(23)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGQCVJXPYJCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Synthesis and Optimization

Basic: What are standard synthetic protocols for preparing urea derivatives with furan-thiophene motifs? Methodological Answer: Synthesis typically involves multi-step reactions: (1) Formation of the urea core via coupling of isocyanate intermediates with amines (e.g., 4-methoxyphenethylamine). (2) Functionalization of the thiophene-furan backbone using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key steps include temperature control (60–80°C), solvent optimization (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity .

Advanced: How can reaction conditions be optimized to mitigate side reactions in thiophene-furan coupling steps? Methodological Answer: Optimization strategies:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce competing hydrolysis.
  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) for regioselectivity.
  • Temperature Gradients: Employ stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions.
  • In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Structural Characterization

Basic: What analytical techniques validate the structure of this compound? Methodological Answer: Core techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms urea NH signals (~6.5–7.0 ppm) and aromatic furan/thiophene protons.
  • Mass Spectrometry: High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing for solid-state studies .

Advanced: How can overlapping signals in NMR spectra of complex urea derivatives be resolved? Methodological Answer:

  • 2D NMR: Utilize HSQC and HMBC to assign coupled protons and carbons, particularly for crowded aromatic regions.
  • Variable Temperature NMR: Suppress rotational isomerism by cooling samples to –40°C.
  • Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to shift exchangeable NH protons .

Biological Activity Screening

Basic: What assays are used for preliminary evaluation of antimicrobial activity? Methodological Answer:

  • Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density.
  • Zone of Inhibition: Agar diffusion assays with compound-loaded discs (10–100 µg/disc).
  • Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization? Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., methoxy → ethoxy on the phenyl ring) and compare bioactivity.
  • Molecular Docking: Use AutoDock Vina to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Pharmacophore Mapping: Identify critical H-bond donors (urea NH) and π-π stacking (furan/thiophene) using Schrödinger Suite .

Stability and Reactivity

Basic: What factors influence the hydrolytic stability of the urea moiety? Methodological Answer:

  • pH Dependence: Ureas hydrolyze faster under acidic (pH < 3) or alkaline (pH > 10) conditions. Use phosphate buffers (pH 7.4) for simulated physiological studies.
  • Steric Shielding: Bulky substituents (e.g., 4-methoxyphenethyl) slow hydrolysis by hindering nucleophilic attack .

Advanced: How can accelerated stability studies predict degradation pathways? Methodological Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B guidelines).
  • LC-MS Analysis: Identify degradation products (e.g., amine fragments from urea cleavage).
  • Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage .

Data Contradictions in Bioactivity

Basic: How should researchers address conflicting reports on compound efficacy? Methodological Answer:

  • Replicate Studies: Repeat assays under identical conditions (cell lines, compound batches).
  • Dose-Response Curves: Compare EC₅₀ values across studies to identify potency thresholds .

Advanced: What statistical approaches reconcile variability in enzyme inhibition assays? Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies using random-effects models.
  • Bland-Altman Plots: Assess agreement between assay platforms (e.g., fluorescence vs. radiometric).
  • Bayesian Hierarchical Modeling: Account for lab-specific biases in IC₅₀ estimates .

Mechanistic Studies

Advanced: How can target engagement be confirmed in cellular models? Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor protein denaturation after compound treatment to validate target binding.
  • RNA Interference: Knock down putative targets (e.g., kinases) and assess rescue of compound effects.
  • Pull-Down Assays: Use biotinylated probes to isolate compound-bound proteins for MS identification .

Scaling Up for Preclinical Studies

Advanced: What challenges arise during gram-scale synthesis, and how are they addressed? Methodological Answer:

  • Solvent Recovery: Implement distillation systems for DMF reuse, reducing costs and waste.
  • Catalyst Loading Optimization: Reduce Pd content to <0.5 mol% via ligand screening (e.g., XPhos).
  • Crystallization Control: Use anti-solvent addition (e.g., water in EtOH) to improve yield and particle size uniformity .

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